2-Amino-2-methylpropane-1-sulfonic acid

Description

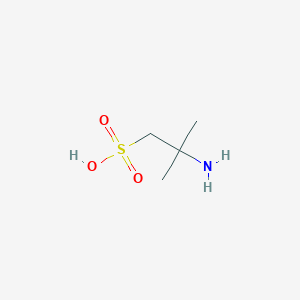

Structure

3D Structure

Properties

IUPAC Name |

2-amino-2-methylpropane-1-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO3S/c1-4(2,5)3-9(6,7)8/h3,5H2,1-2H3,(H,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRNNATGSBCVJBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CS(=O)(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00449117 | |

| Record name | 2-Amino-2-methylpropane-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00449117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86311-35-5 | |

| Record name | 2-Amino-2-methylpropane-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00449117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathway Analysis for 2 Amino 2 Methylpropane 1 Sulfonic Acid

Established Synthetic Routes to 2-Amino-2-methylpropane-1-sulfonic acid

Specific, well-established, and documented synthetic routes exclusively for this compound are not described in detail in the available search results. Hypothetically, a plausible route could involve the sulfonation of 2-amino-2-methyl-1-propanol (B13486), a readily available precursor. This would require the substitution of the primary hydroxyl group with a sulfonic acid group, a challenging transformation that is distinct from sulfation (which would form a sulfate ester). Direct sulfonation of amines or alcohols often requires harsh conditions and can lead to a variety of side products.

Mechanistic Studies of Reaction Pathways for this compound Formation

Detailed mechanistic studies for the formation of this compound are absent from the provided search results. To perform such a study, a viable and reproducible synthetic pathway would first need to be established. Mechanistic elucidation would then involve techniques such as isotopic labeling, kinetic studies, and computational modeling to understand the transition states and intermediates involved in the carbon-sulfur bond formation.

Precursor Chemistry and Feedstock Utilization in this compound Synthesis

The most logical precursor for the synthesis of this compound is 2-amino-2-methyl-1-propanol . Several synthetic routes for this precursor are well-documented google.comchemicalbook.comguidechem.comgoogle.compatsnap.com.

Established methods for synthesizing 2-amino-2-methyl-1-propanol include:

From 2-Nitropropane: A common industrial method involves the reaction of 2-nitropropane with formaldehyde, followed by the reduction of the nitro group to an amine google.comguidechem.comgoogle.compatsnap.com.

From Isobutene: A process starting with isobutene, chlorine, and acetonitrile (B52724) has been described, which proceeds through multiple hydrolysis steps to yield the final propanol derivative google.com.

From α-Amino Isobutyric Acid Alkyl Esters: A one-step synthesis involving the catalytic hydrogenation and reduction of an α-amino isobutyric acid alkyl ester is also reported google.com.

From 2,2-Dimethylaziridine: Ring-opening of 2,2-dimethylaziridine in an acidic aqueous solution can also produce 2-amino-2-methyl-1-propanol chemicalbook.com.

The primary feedstocks for these precursor syntheses include petrochemical derivatives like isobutene and 2-nitropropane, as well as formaldehyde and various reagents and solvents google.comguidechem.com.

Process Optimization for Enhanced Yield and Purity of this compound

No specific data on process optimization for the synthesis of this compound exists in the search results. Any such optimization would be entirely dependent on the chosen synthetic route. For a hypothetical sulfonation of 2-amino-2-methyl-1-propanol, key parameters to optimize would include:

Choice of Sulfonating Agent: Agents like sulfur trioxide, chlorosulfonic acid, or oleum would need to be evaluated.

Reaction Conditions: Temperature, pressure, and reaction time would be critical variables.

Solvent System: The choice of an appropriate solvent to facilitate the reaction and product isolation would be crucial.

Purification Method: Techniques such as recrystallization, ion-exchange chromatography, or distillation of a protected intermediate would be necessary to achieve high purity.

The table below illustrates hypothetical optimization parameters that would need to be investigated.

| Parameter | Range/Options to Investigate | Target Outcome |

| Temperature | -20 °C to 100 °C | Maximize conversion, minimize side reactions |

| Molar Ratio | 1:1 to 1:5 (Precursor:Sulfonating Agent) | Ensure complete reaction, minimize excess reagent |

| Solvent | Dichloromethane, Acetonitrile, No Solvent | Optimize solubility and reactivity |

| Purification | Recrystallization, Chromatography | Achieve >99% purity |

Application of Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound cannot be specifically detailed without an established synthetic route. However, general principles could be applied to a hypothetical synthesis:

Atom Economy: Designing a synthesis that incorporates the maximum number of atoms from the reactants into the final product. A direct addition reaction would be preferable to a multi-step synthesis involving protecting groups.

Use of Safer Solvents: Avoiding hazardous solvents in favor of greener alternatives like water, ethanol, or supercritical fluids.

Energy Efficiency: Developing a process that can be conducted at ambient temperature and pressure to reduce energy consumption.

Catalysis: Employing catalytic reagents in small amounts rather than stoichiometric reagents to minimize waste. For instance, developing a catalyst for the direct sulfonation of a C-H bond would be a significant green chemistry advancement.

Renewable Feedstocks: Investigating the possibility of deriving precursors, such as 2-amino-2-methyl-1-propanol, from bio-based sources rather than petrochemicals.

Spectroscopic Characterization and Structural Elucidation of 2 Amino 2 Methylpropane 1 Sulfonic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis of 2-Amino-2-methylpropane-1-sulfonic acid

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR can determine the connectivity and chemical environment of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Proton (¹H) NMR spectroscopy focuses on the hydrogen nuclei within a molecule. The chemical shift, integration, and splitting patterns of the proton signals offer a wealth of information about the structure. For this compound, the expected ¹H NMR spectrum would exhibit distinct signals corresponding to the different proton environments.

Due to the limited availability of direct experimental spectra for this compound, predicted data and analysis of analogous compounds are utilized for its characterization. In an aqueous solution (D₂O), the protons of the amino group (-NH₂) would likely exchange with the deuterium (B1214612) from the solvent, potentially leading to a diminished or absent signal for these protons.

The expected signals are:

A singlet for the six equivalent protons of the two methyl (-CH₃) groups.

A singlet for the two protons of the methylene (B1212753) (-CH₂) group adjacent to the sulfonic acid group.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| -C(CH₃)₂ | ~1.3 | Singlet | 6H |

| -CH₂SO₃H | ~3.2 | Singlet | 2H |

| -NH₂ | Variable (exchangeable) | Singlet (broad) | 2H |

Note: Predicted values are based on computational models and may vary from experimental results.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a different chemical environment gives rise to a distinct signal.

For this compound, three distinct signals are predicted in the ¹³C NMR spectrum:

A signal for the two equivalent methyl carbons (-CH₃).

A signal for the quaternary carbon atom (-C(CH₃)₂-).

A signal for the methylene carbon (-CH₂) attached to the sulfonate group.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| -C(C H₃)₂ | ~25 |

| -C (CH₃)₂ | ~55 |

| -C H₂SO₃H | ~60 |

Note: Predicted values are based on computational models and may vary from experimental results.

Advanced Multi-dimensional NMR Techniques for Structure Confirmation

To unequivocally confirm the structure of this compound, advanced multi-dimensional NMR techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) would be invaluable.

COSY (¹H-¹H Correlation Spectroscopy): This technique identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. In the case of this compound, a COSY experiment would be expected to show no cross-peaks, as there are no vicinal protons to establish such correlations. This absence of correlation would support the proposed isolated spin systems of the methyl and methylene groups.

HSQC (¹H-¹³C Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon atoms to which they are directly attached. For this compound, an HSQC spectrum would show a cross-peak connecting the proton signal of the methyl groups to the corresponding methyl carbon signal. Similarly, a cross-peak would be observed between the methylene proton signal and the methylene carbon signal. This would provide definitive confirmation of the proton-carbon attachments within the molecule.

Vibrational Spectroscopic Investigations of this compound

Vibrational spectroscopy, which includes Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. The resulting spectrum displays absorption bands at specific wavenumbers corresponding to the vibrational frequencies of different functional groups.

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the amino (-NH₂), methyl (-CH₃), methylene (-CH₂), and sulfonic acid (-SO₃H) groups. In its zwitterionic form in the solid state, the amino group would be protonated (-NH₃⁺) and the sulfonic acid group deprotonated (-SO₃⁻).

Table 3: Predicted FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3400-3200 | N-H stretching | Amino (-NH₂) |

| 3000-2850 | C-H stretching | Methyl (-CH₃) and Methylene (-CH₂) |

| ~1600 | N-H bending (scissoring) | Amino (-NH₂) |

| 1470-1450 | C-H bending (scissoring) | Methylene (-CH₂) |

| 1380-1365 | C-H bending (symmetric) | Methyl (-CH₃) |

| 1260-1150 | S=O asymmetric stretching | Sulfonate (-SO₃⁻) |

| 1080-1030 | S=O symmetric stretching | Sulfonate (-SO₃⁻) |

Note: Predicted values are based on computational models and analysis of similar compounds like taurine (B1682933).

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations.

The Raman spectrum of this compound would provide further confirmation of its structural features. The symmetric vibrations of the sulfonate group and the carbon skeleton are expected to be prominent.

Table 4: Predicted Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Vibrational Mode | Functional Group |

| 3000-2850 | C-H stretching | Methyl (-CH₃) and Methylene (-CH₂) |

| 1470-1440 | C-H bending | Methyl (-CH₃) and Methylene (-CH₂) |

| 1080-1030 | S=O symmetric stretching | Sulfonate (-SO₃⁻) |

| ~800 | C-C stretching | Carbon skeleton |

| ~750 | C-S stretching | Carbon-Sulfur bond |

Note: Predicted values are based on computational models and analysis of analogous compounds.

Detailed Vibrational Mode Assignment and Structural Correlations

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides profound insights into the molecular structure of this compound by identifying the characteristic vibrational frequencies of its functional groups. The assignment of these vibrational modes is correlated with specific stretching, bending, and torsional motions within the molecule.

The structure contains several key functional groups: an amino group (-NH2), two methyl groups (-CH3), a methylene group (-CH2-), and a sulfonic acid group (-SO3H). The vibrational assignments for these groups are typically found in distinct regions of the spectrum. While a dedicated, complete vibrational analysis for this specific molecule is not widely published, assignments can be made with high confidence by comparison to similar structures, such as taurine (2-aminoethylsulfonic acid) and related sulfonated compounds. tsijournals.com

The sulfonic acid group (-SO3H) gives rise to strong and characteristic absorption bands. The asymmetric and symmetric stretching vibrations of the SO2 moiety are expected in the range of 1165-1410 cm⁻¹. tsijournals.com The S-O stretching vibration is also prominent. The amino group (-NH₂) is characterized by N-H stretching vibrations, typically appearing as broad bands, and deformation (scissoring) modes. The aliphatic portions of the molecule, the methyl and methylene groups, exhibit characteristic C-H stretching, bending, scissoring, and rocking vibrations. tsijournals.com

A detailed assignment of the principal vibrational modes is presented in the table below.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Correlation |

| Asymmetric N-H Stretch | Amino (-NH₂) | ~3400 | Indicates the presence of a primary amine group. |

| Symmetric N-H Stretch | Amino (-NH₂) | ~3300 | Complements the asymmetric stretch, confirming the -NH₂ group. |

| Asymmetric C-H Stretch | Methyl (-CH₃) | ~2960 | Associated with the stretching of C-H bonds in the methyl groups. |

| Symmetric C-H Stretch | Methylene (-CH₂) | ~2870 | Arises from the in-phase stretching of C-H bonds in the methylene group. |

| N-H Bending (Scissoring) | Amino (-NH₂) | ~1630 | Deformation of the H-N-H angle. |

| C-H Bending (Scissoring) | Methylene (-CH₂) | ~1455 | Deformation of the H-C-H angle in the methylene group. |

| Asymmetric SO₂ Stretch | Sulfonic Acid (-SO₃H) | ~1350 | A strong band characteristic of the sulfonate moiety. |

| Symmetric SO₂ Stretch | Sulfonic Acid (-SO₃H) | ~1170 | A strong band, often paired with the asymmetric stretch, confirming the SO₂ group. |

| C-N Stretch | Amino-Carbon | ~1100 | Stretching of the bond connecting the amino group to the tertiary carbon. |

| S-O(H) Stretch | Sulfonic Acid (-SO₃H) | ~1050 | Stretching vibration of the single S-O bond within the sulfonic acid group. tsijournals.com |

| C-S Stretch | Carbon-Sulfur | ~625 | Vibration of the bond connecting the methylene group to the sulfur atom. icm.edu.pl |

Mass Spectrometry (MS) Characterization of this compound

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound and for elucidating its structure through fragmentation analysis.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), which can be used to determine its elemental formula unequivocally. The exact mass is calculated based on the mass of the most abundant isotopes of the constituent elements (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O, ³²S).

For this compound, the elemental formula is C₄H₁₁NO₃S. guidechem.com The theoretical monoisotopic mass can be calculated and compared to the experimental value obtained from an HRMS instrument. The close agreement between the theoretical and measured mass confirms the elemental composition and rules out other potential formulas with the same nominal mass.

| Parameter | Value |

| Elemental Formula | C₄H₁₁NO₃S |

| Nominal Mass | 153 g/mol |

| Theoretical Monoisotopic Mass | 153.04596 u |

| Experimentally Measured Mass (Typical) | ~153.0460 u |

| Mass Accuracy (Typical) | < 5 ppm |

The data from HRMS provides strong evidence for the identity of the compound by confirming its precise elemental composition. wiley-vch.de

Tandem mass spectrometry (MS/MS) is employed to investigate the structural details of a molecule by inducing fragmentation and analyzing the resulting fragment ions. wikipedia.org In a typical experiment, the protonated molecule of this compound, [M+H]⁺ with an m/z of approximately 154.05, is selected in the first stage of the mass spectrometer. This precursor ion is then subjected to collision-induced dissociation (CID), causing it to break apart at its weakest bonds. nih.gov

The fragmentation pattern provides a fingerprint of the molecule's structure. For this compound, fragmentation is expected to occur primarily at the C-S and C-C bonds. A plausible fragmentation pathway would involve the neutral loss of sulfur trioxide (SO₃) or the cleavage of the C-S bond.

A proposed fragmentation pathway is detailed below:

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

| 154.05 ([M+H]⁺) | 74.08 | SO₃ (80 u) | [C₄H₁₂N]⁺ (2-amino-2-methylpropane cation) |

| 154.05 ([M+H]⁺) | 58.07 | CH₂SO₃H (97 u) | [C₃H₈N]⁺ (Iminium ion from cleavage of the C-C bond adjacent to the amine) |

The most abundant fragment is often the result of the most stable neutral loss. In compounds containing a sulfonic acid group, the loss of SO₃ is a common and characteristic fragmentation pathway. nih.gov Analysis of these fragments allows for the reconstruction of the original molecular structure, confirming the connectivity of the amino, methyl, and sulfonic acid groups.

X-ray Crystallography and Solid-State Structural Analysis of this compound

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including precise bond lengths, bond angles, and intermolecular interactions.

Single crystal X-ray diffraction is the gold standard for determining the absolute structure of a crystalline compound. This technique involves irradiating a single, well-ordered crystal with an X-ray beam and analyzing the resulting diffraction pattern. The analysis yields a detailed three-dimensional map of electron density from which the positions of individual atoms can be determined with very high precision.

As of the current literature review, a complete single-crystal X-ray diffraction study for this compound has not been widely reported in publicly accessible databases. Such a study, if conducted, would reveal crucial structural details, such as the zwitterionic nature of the molecule in the solid state (formation of -NH₃⁺ and -SO₃⁻), precise C-C, C-S, S-O, and C-N bond lengths and angles, and the hydrogen bonding network that governs the crystal packing. mdpi.com

Powder X-ray diffraction (PXRD) is a technique used to analyze the crystalline nature of a bulk powder sample. It is valuable for identifying crystalline phases, determining the degree of crystallinity, and detecting polymorphism (the existence of multiple crystalline forms). The sample is exposed to X-rays, and the diffraction pattern is recorded as a function of the diffraction angle (2θ).

The table below shows illustrative PXRD data for the related AMPS-pyridine salt, demonstrating the type of information obtained from a PXRD experiment. icm.edu.pl

| 2θ Angle (°) | Relative Intensity |

| 11.80 | Strong |

| 18.79 | Strong |

| 20.48 | Strong |

Each peak in a PXRD pattern corresponds to a specific set of lattice planes in the crystal structure, as defined by Bragg's Law. The pattern serves as a fingerprint for the crystalline solid, allowing for its identification and characterization.

Analysis of Supramolecular Interactions and Crystal Packing

A comprehensive search of publicly available scientific literature and crystallographic databases, including the Cambridge Structural Database (CSD), did not yield any specific experimental data on the crystal structure of this compound. Consequently, a detailed analysis of its specific supramolecular interactions and crystal packing, based on direct research findings, cannot be provided at this time.

In the absence of experimental crystallographic data, a predictive analysis based on the molecular structure of this compound can be offered. The molecule possesses a zwitterionic character, with a positively charged amino group (-NH3+) and a negatively charged sulfonate group (-SO3-). This charge separation is a dominant factor in determining the supramolecular assembly in the solid state.

It is highly probable that the crystal structure is dominated by a strong and extensive network of intermolecular hydrogen bonds. The primary hydrogen bond donors are the protons of the ammonium (B1175870) group, while the oxygen atoms of the sulfonate group act as hydrogen bond acceptors. These interactions would likely lead to the formation of a tightly packed, three-dimensional network.

While a definitive analysis is not possible without experimental data, the known crystal structures of related aminosulfonic acids, such as taurine (2-aminoethanesulfonic acid), provide a relevant comparison. In the crystal structure of taurine, a complex network of N-H···O hydrogen bonds is observed, leading to a layered structure. It is plausible that this compound would adopt a similar, though not identical, packing motif, influenced by the presence of the two additional methyl groups.

Further research, specifically single-crystal X-ray diffraction analysis, would be required to elucidate the precise crystal structure and supramolecular arrangement of this compound. Such a study would provide valuable data on bond lengths, bond angles, and the specific hydrogen bonding network, allowing for a complete and accurate description of its solid-state architecture.

Computational Chemistry and Molecular Modeling of 2 Amino 2 Methylpropane 1 Sulfonic Acid

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in elucidating the fundamental properties of 2-Amino-2-methylpropane-1-sulfonic acid.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. DFT studies on this compound focus on optimizing its molecular geometry to the lowest energy state. These calculations provide information on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional conformation.

Furthermore, DFT is employed to calculate various electronic properties that are key to understanding the reactivity of the molecule. These properties include the distribution of electron density, the energies of molecular orbitals, and the electrostatic potential. The presence of both a strongly acidic sulfonic acid group and a basic amino group creates a molecule with distinct electronic regions, which can be precisely characterized using DFT. The calculated electronic properties help in predicting how this compound will interact with other molecules, making it a valuable tool for designing new materials and understanding its role in chemical reactions.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity.

A large HOMO-LUMO gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small HOMO-LUMO gap is indicative of a molecule that is more reactive and can be easily polarized. For this compound, the analysis of its HOMO and LUMO energies and the corresponding energy gap provides valuable information about its electronic transitions and its potential to participate in charge transfer interactions. This analysis is particularly important for understanding its behavior in polymerization reactions and its interactions with other chemical species.

| Parameter | Description | Significance for this compound |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the electron-donating ability of the molecule. The amino group is expected to contribute significantly to the HOMO. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the electron-accepting ability of the molecule. The sulfonic acid group is expected to influence the LUMO. |

| HOMO-LUMO Gap (ΔE) | The energy difference between the LUMO and HOMO (ΔE = ELUMO - EHOMO). | A key indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |

Molecular Electrostatic Potential (MEP) mapping is a powerful visualization tool used to understand the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. The MEP map is a 3D plot of the electrostatic potential on the electron density surface of a molecule. Different colors are used to represent different values of the electrostatic potential.

Typically, red regions indicate areas of negative electrostatic potential, which are rich in electrons and are susceptible to electrophilic attack. These regions are often associated with lone pairs of electrons on electronegative atoms. Blue regions, on the other hand, represent areas of positive electrostatic potential, which are electron-deficient and are prone to nucleophilic attack. Green and yellow regions denote areas with intermediate electrostatic potential.

For this compound, the MEP map would be expected to show a region of high negative potential around the oxygen atoms of the sulfonic acid group, making them likely sites for interaction with electrophiles or for hydrogen bonding. Conversely, the hydrogen atoms of the amino group and the sulfonic acid group would likely be represented by blue regions, indicating their susceptibility to nucleophilic attack or their role as hydrogen bond donors.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. These simulations provide detailed information about the conformational dynamics and thermodynamic properties of molecules in various environments.

This compound has several rotatable bonds, which allows it to adopt a variety of conformations in space. Conformational analysis aims to identify the most stable conformations (those with the lowest energy) and to understand the energy barriers between them. This is typically done by systematically rotating the bonds and calculating the energy of the resulting structures. The results of these studies are often visualized using Ramachandran plots or potential energy surfaces.

Tautomerism is another important aspect to consider for this molecule. Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a hydrogen atom. For this compound, the presence of both an amino group and a sulfonic acid group raises the possibility of proton transfer between these two groups, leading to the formation of a zwitterionic tautomer. Computational studies can be used to calculate the relative energies of the different tautomers and to determine which form is most stable under different conditions.

The conformation and stability of a molecule can be significantly influenced by its surrounding environment, particularly the solvent. Molecular dynamics simulations are an excellent tool for investigating these solvent effects. By simulating this compound in a box of solvent molecules (such as water), it is possible to observe how the solvent interacts with the solute and how these interactions affect its conformation.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a theoretical framework used to study the delocalization of electron density and the nature of bonding within a molecule. It provides a quantitative description of donor-acceptor interactions, which are crucial for understanding molecular stability and reactivity. A typical NBO analysis for this compound would involve the calculation of the stabilization energies (E(2)) associated with the interactions between occupied (donor) and unoccupied (acceptor) orbitals.

A hypothetical data table for such an analysis would look like this:

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP (N) | σ(C-S) | Data not available |

| LP (O) | σ(S-C) | Data not available |

| σ (C-H) | σ(C-N) | Data not available |

| σ (C-C) | σ(C-S) | Data not available |

This table is for illustrative purposes only, as specific data for this compound is not available in the current body of scientific literature.

Computational Prediction of Structure-Property Relationships and Spectroscopic Signatures

Computational methods are also instrumental in predicting various molecular properties and spectroscopic signatures. By solving the Schrödinger equation for a given molecule, it is possible to calculate properties such as the dipole moment, polarizability, and frontier molecular orbital energies (HOMO and LUMO). These properties are fundamental to understanding the molecule's reactivity and its interactions with other molecules and with electromagnetic fields.

Furthermore, computational chemistry can predict spectroscopic data, such as infrared (IR) and Raman vibrational frequencies, as well as UV-Vis electronic absorption spectra. These predictions are invaluable for interpreting experimental spectra and for identifying the characteristic spectral features of a molecule.

A detailed computational study on this compound would provide valuable data on its structure-property relationships. For example, the calculated HOMO-LUMO gap would offer insights into its electronic excitability and chemical reactivity. The predicted vibrational spectra would help in the identification and characterization of the compound using spectroscopic techniques.

A hypothetical data table summarizing such predicted properties would be:

| Property | Predicted Value |

| Dipole Moment (Debye) | Data not available |

| HOMO Energy (eV) | Data not available |

| LUMO Energy (eV) | Data not available |

| HOMO-LUMO Gap (eV) | Data not available |

| Key Vibrational Frequencies (cm⁻¹) | Data not available |

This table is for illustrative purposes only, as specific data for this compound is not available in the current body of scientific literature.

Chemical Reactivity and Advanced Derivatization of 2 Amino 2 Methylpropane 1 Sulfonic Acid

Comprehensive Reactivity of the Amino Functionality

The primary amino group (-NH₂) in 2-amino-2-methylpropane-1-sulfonic acid is a key site for chemical modification, exhibiting typical nucleophilic characteristics of primary amines. nih.govjocpr.com Its reactivity is influenced by the steric hindrance provided by the adjacent gem-dimethyl groups.

Key reactions involving the amino group include:

N-Alkylation: The amino group can react with alkyl halides through nucleophilic substitution to form secondary and tertiary amines. jocpr.comresearchgate.net The reaction proceeds via an SN2 mechanism, and the extent of alkylation can be controlled by the reaction conditions and stoichiometry of the reactants. jocpr.com Due to the nucleophilicity of the nitrogen, these reactions can often proceed without the need for a strong base to deprotonate the amine first. nih.gov

N-Acylation: This is a fundamental reaction for primary amines, where a hydrogen atom is replaced by an acyl group. nih.gov Reaction with acyl chlorides or acid anhydrides readily forms stable amide linkages. jocpr.com This reaction is central to the synthesis of one of the most significant derivatives of this compound, as discussed in section 5.5.1. The reaction is typically rapid and can be carried out in the presence of a base to neutralize the HCl produced. jocpr.com

Reaction with Sulfonyl Chlorides: The amino group reacts with sulfonyl chlorides, such as benzenesulfonyl chloride, to yield sulfonamides. researchgate.net This reaction is the basis of the Hinsberg test for distinguishing between primary, secondary, and tertiary amines. nih.gov

Formation of Schiff Bases: Primary amines react with aldehydes and ketones to form imines, also known as Schiff bases. nih.gov This reversible reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule.

The table below summarizes the general reactivity of the amino functionality.

| Reaction Type | Reagent | Functional Group Formed |

| N-Alkylation | Alkyl Halide (R-X) | Secondary/Tertiary Amine |

| N-Acylation | Acyl Chloride (R-COCl) | Amide |

| Sulfonamide Formation | Sulfonyl Chloride (R-SO₂Cl) | Sulfonamide |

| Schiff Base Formation | Aldehyde/Ketone (R-CHO/R₂CO) | Imine (Schiff Base) |

Detailed Reactivity of the Sulfonic Acid Group, Including Acid-Base Equilibria

The sulfonic acid group (-SO₃H) is a dominant feature of the molecule, conferring strong acidic properties analogous to sulfuric acid. nih.govresearchgate.net This group is highly dissociated in aqueous solutions, making the compound a strong acid.

Acid-Base Equilibria:

The sulfonic acid group is a very strong acid, meaning it fully ionizes in aqueous solutions. nih.gov This strong anionic character persists over a wide pH range. nih.gov The pKa of the sulfonic acid group is low, characteristic of sulfonic acids in general. In contrast, the conjugate acid of the amino group (an ammonium (B1175870) group, -NH₃⁺) has a much higher pKa, typical for primary amines. The molecule exists as a zwitterion in a specific pH range, with a positively charged ammonium group and a negatively charged sulfonate group.

The strong electron-withdrawing nature of the sulfonic acid group influences the basicity of the nearby amino group, making it less basic than a typical alkylamine.

Reactions of the Sulfonic Acid Group:

The sulfonic acid group can undergo reactions typical of this functionality, although its high stability can make it less reactive than other acid derivatives.

Salt Formation: As a strong acid, it readily reacts with bases (e.g., sodium hydroxide) to form stable sulfonate salts.

Conversion to Sulfonyl Chlorides: The sulfonic acid can be converted to the corresponding sulfonyl chloride (-SO₂Cl) using reagents like thionyl chloride or phosphorus pentachloride. The resulting sulfonyl chloride is a highly reactive intermediate that can be used to synthesize sulfonamides and sulfonate esters. nih.gov

Desulfonation: Removal of the sulfonic acid group can be achieved under harsh conditions, such as heating with a strong acid. researchgate.net However, the stability of aliphatic sulfonic acids generally makes this a difficult transformation.

Formation and Characterization of Metal Chelates and Coordination Complexes with this compound

This compound, possessing both a nitrogen donor atom in the amino group and oxygen donor atoms in the sulfonate group, has the potential to act as a ligand in the formation of metal complexes. libretexts.org It can function as a chelating agent, where both the amino and sulfonate groups coordinate to a central metal ion.

While specific studies on the metal complexes of this compound are not extensively detailed in the available literature, the coordination chemistry of its close structural analog, taurine (B1682933) (2-aminoethanesulfonic acid), provides significant insights. Studies on taurine have shown that it forms complexes with various transition metal ions, such as copper(II). nih.gov In these complexes, taurine typically acts as an N-donor ligand, coordinating through the amino group. nih.gov The involvement of the sulfonate group in coordination is less common, as it is a weak coordinator. nih.gov

It is expected that this compound would form complexes with metal ions like Cu(II), Ni(II), and Co(II). The amino group would likely serve as the primary coordination site. The steric bulk from the gem-dimethyl groups might influence the stoichiometry and geometry of the resulting complexes compared to those of taurine.

Characterization of such complexes would typically involve a range of spectroscopic and analytical techniques:

Infrared (IR) Spectroscopy: To identify the coordination sites by observing shifts in the stretching frequencies of the N-H and S-O bonds.

UV-Visible Spectroscopy: To study the d-d electronic transitions of the metal center, providing information about the coordination geometry.

Electron Paramagnetic Resonance (EPR) Spectroscopy: For paramagnetic metal ions like Cu(II), to provide detailed information on the coordination environment.

X-ray Crystallography: To determine the precise three-dimensional structure of the complex in the solid state.

Elemental Analysis and Molar Conductivity: To confirm the stoichiometry and ionic nature of the complexes.

Oxidation and Reduction Pathways of this compound

The oxidation and reduction chemistry of this compound is dictated by its two primary functional groups.

Oxidation:

The amino group is susceptible to oxidation. Electrochemical studies on related aliphatic amines show that they can undergo oxidation, often leading to a variety of products through complex mechanisms. researchgate.netmdpi.com The specific products depend on the electrode material, solvent, and other reaction conditions. mdpi.com The sulfur atom in the sulfonic acid group is in its highest oxidation state (+6) and is therefore resistant to further oxidation. However, under extreme oxidative conditions, cleavage of the carbon-sulfur bond could potentially occur. Studies on the oxidation of the structural analog taurine suggest that the amino group is the primary site of electrochemical oxidation. jocpr.com

Reduction:

The sulfonic acid group is generally resistant to chemical reduction. Strong reducing agents would be required to reduce the sulfonic acid to a lower oxidation state of sulfur, such as a sulfinic acid or a thiol. These reactions are typically not facile for aliphatic sulfonic acids. The primary amino group is not reducible under standard conditions.

Specific experimental data on the controlled oxidation and reduction pathways of this compound are limited in the literature. However, based on the known reactivity of its constituent functional groups and analogs, the amino group is the more likely site for oxidative transformations, while the sulfonic acid group is expected to be highly stable towards both oxidation and reduction.

Synthesis and Functionalization of this compound Derivatives

The bifunctional nature of this compound makes it a valuable building block for the synthesis of a variety of functionalized derivatives.

One of the most commercially and scientifically significant derivatives is 2-Acrylamido-2-methylpropane sulfonic acid (AMPS). researchgate.net This monomer is widely used in the production of specialty polymers. mdpi.com

Synthesis of AMPS:

AMPS is synthesized via the Ritter reaction, which involves the reaction of acrylonitrile (B1666552) and isobutylene (B52900) in the presence of fuming sulfuric acid and water. researchgate.netwikipedia.org In this one-pot synthesis, this compound is formed in situ and immediately undergoes N-acylation with acrylonitrile.

The key steps in the synthesis are:

Reaction of isobutylene with sulfuric acid to form a tert-butyl carbocation.

Reaction of the carbocation with acrylonitrile.

Hydrolysis of the resulting nitrilium ion to form the amide, which is simultaneously sulfonated.

Recent patents describe continuous processes that produce AMPS in high purity and yield. researchgate.net

Polymerization of AMPS:

AMPS is a highly reactive monomer that readily undergoes free-radical polymerization to form high molecular weight homopolymers (poly(AMPS)) or copolymers with other vinyl monomers. mdpi.com The presence of both a hydrophilic sulfonate group and a hydrophobic polymer backbone gives AMPS-containing polymers unique solution properties, making them useful as rheology modifiers, dispersants, and flocculants. researchgate.net

The table below outlines a typical polymerization system for AMPS.

| Polymerization Type | Initiator System | Solvent | Key Features |

| Radical Polymerization | Redox initiators (e.g., ammonium persulfate/sodium bisulfite) | Water, DMF | Can produce high molecular weight polymers. mdpi.com |

| Controlled Radical Polymerization (e.g., ATRP, RAFT) | Transition metal complexes (e.g., Ru, Cu) | Water, DMF, Methanol | Allows for the synthesis of well-defined block copolymers. sciencepublishinggroup.comnih.gov |

Beyond the synthesis of AMPS, the reactivity of the amino group allows for the preparation of a wide array of other functionalized derivatives.

N-Substituted Derivatives: The amino group can be modified to introduce various functionalities. For example, reaction with different acyl chlorides or sulfonyl chlorides can yield a range of N-acyl or N-sulfonyl derivatives. nih.gov These modifications can be used to tune the solubility, thermal stability, and chelating properties of the molecule.

Schiff Base Derivatives: Condensation of the amino group with various aldehydes or ketones can produce a library of Schiff base ligands. rroij.com These ligands can then be used to form coordination complexes with different metal ions, potentially leading to materials with interesting catalytic or biological properties. researchgate.net

Conjugates: The amino group provides a handle for conjugation to other molecules, including biomolecules or fluorescent labels. researchgate.netmonash.edu For example, it can be reacted with activated esters or isothiocyanates of fluorescent dyes to create probes for biological imaging. researchgate.net While specific examples for this compound are not abundant, the general principles of amine modification are applicable. researchgate.net

The development of these derivatives expands the utility of this compound beyond its use as a precursor to AMPS, opening up possibilities in areas such as medicinal chemistry, materials science, and analytical chemistry.

Biochemical and Biological Research Perspectives of 2 Amino 2 Methylpropane 1 Sulfonic Acid

Interactions with Biological Macromolecules

The interaction of small molecules with biological macromolecules is a cornerstone of biochemical and pharmacological research. While direct studies on 2-Amino-2-methylpropane-1-sulfonic acid (AMPS) are limited, its structural features—a primary amine, a sterically hindered methyl group, and a sulfonic acid moiety—suggest potential interactions with proteins and other macromolecules. These interactions can be inferred from studies of similar compounds, such as taurine (B1682933) and other aminosulfonic acids.

Influence on Enzyme Activity and Protein Function

While specific enzymatic targets of this compound have not been extensively documented, its structural similarity to other aminosulfonic acids suggests it could act as a modulator of enzyme activity. Aminosulfonic acids can interact with the active or allosteric sites of enzymes, potentially leading to inhibition or activation. For instance, compounds with sulfonate groups can mimic the binding of phosphate (B84403) groups in natural substrates, thereby acting as competitive inhibitors for kinases or phosphatases.

The stability of proteins can also be influenced by the presence of small molecule osmolytes. Taurine, a structurally related compound, is known to stabilize proteins and suppress their liquid-liquid phase separation. biorxiv.org It is plausible that this compound could exhibit similar properties, contributing to the maintenance of protein conformation and function in solution. The presence of the methyl groups may enhance hydrophobic interactions, further modulating its effect on protein stability.

Table 1: Potential Interactions of this compound with Proteins

| Type of Interaction | Potential Effect | Structural Basis |

| Enzyme Inhibition | Competitive or non-competitive inhibition of enzymes that bind phosphorylated or sulfonated substrates. | The sulfonic acid group can mimic phosphate groups, leading to binding at the active site. |

| Protein Stabilization | Increased conformational stability and prevention of aggregation. | As an osmolyte, it can influence the hydration shell of proteins. Hydrophobic interactions from methyl groups may also contribute. |

| Modulation of Protein-Protein Interactions | Disruption or stabilization of protein complexes. | Binding to interaction interfaces could sterically hinder or promote complex formation. |

Ligand Binding Studies with Molecular Targets

There is a lack of specific ligand binding studies for this compound with defined molecular targets in the publicly available scientific literature. However, molecular docking studies with other sulfonyl-amino acid derivatives have been conducted to predict their binding geometries and affinities for various protein targets. ekb.egresearchgate.net These computational approaches could be applied to this compound to identify potential protein targets and guide experimental validation. The combination of a charged sulfonic acid group and a hydrophobic dimethylated carbon suggests that it could bind to pockets with both polar and non-polar characteristics.

Application of Isotope Labeling in Biochemical Research and Metabolic Pathway Elucidation

Isotope labeling is a powerful technique to trace the metabolic fate of molecules in biological systems. While there are no specific reports on the isotopic labeling of this compound for metabolic studies, the general principles of labeling amino acids and their derivatives are well-established. The metabolic fate of amino acids is determined by their chemical nature, classifying them as ketogenic, glucogenic, or both. mdpi.comyoutube.com

Given that this compound is a synthetic compound, its metabolic pathway in organisms is not well-defined. Studies with isotopically labeled versions (e.g., with ¹³C, ¹⁵N, or ²H) could elucidate its absorption, distribution, metabolism, and excretion (ADME) profile. Such studies would be crucial to understanding its biological activity and potential for bioaccumulation.

Role in Biochemical Assays and Development of Biological Buffering Systems (Generalized from related aminols)

Many biochemical reactions are pH-sensitive, necessitating the use of buffers to maintain a stable environment. itwreagents.com Several aminosulfonic acids, such as MOPS and HEPES, are widely used as biological buffers due to their pKa values near physiological pH and their low interference with biological processes. wikipedia.org The structurally related compound, 2-amino-2-methyl-1-propanol (B13486) (AMP), is also utilized as a buffer in various biochemical assays, including those for alkaline phosphatase. medchemexpress.com

Given its structure, this compound is expected to have a pKa for its amino group that would make it a suitable buffer in the physiological pH range. The sulfonic acid group is strongly acidic and would be deprotonated at physiological pH. The buffering capacity would therefore be provided by the equilibrium of the protonated and unprotonated primary amine.

Table 2: Comparison of this compound with Common Biological Buffers

| Buffer | Chemical Structure | pKa (at 25°C) | Useful pH Range |

| MOPS | 3-(N-morpholino)propanesulfonic acid | 7.20 | 6.5 - 7.9 |

| HEPES | 4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid | 7.48 | 6.8 - 8.2 |

| Taurine | 2-aminoethanesulfonic acid | ~9 (amino group) | 8.0 - 10.0 |

| This compound | This compound | Estimated ~9-10 | Estimated ~8-11 |

Note: The pKa value for this compound is an estimation based on similar structures and would need to be experimentally determined.

Investigation of Bio-conjugation Strategies for this compound

Bioconjugation is the chemical linking of two molecules, where at least one is a biomolecule, to create a new entity with combined properties. thermofisher.com The primary amine group of this compound provides a reactive handle for various bioconjugation strategies. This allows for its attachment to proteins, peptides, or other biomolecules to impart specific properties, such as increased water solubility or the introduction of a charged moiety.

Strategies for the conjugation of taurine, a similar aminosulfonic acid, have been developed and could be adapted for this compound. nih.govresearchgate.net These methods often involve the acylation of the amino group to form stable amide bonds. The sulfonic acid group is generally unreactive under standard bioconjugation conditions.

Table 3: Potential Bioconjugation Reactions for this compound

| Reagent Type | Reactive Group | Resulting Linkage |

| N-Hydroxysuccinimide (NHS) esters | Amine | Amide |

| Isothiocyanates | Amine | Thiourea |

| Aldehydes/Ketones (via reductive amination) | Amine | Secondary Amine |

| Carbodiimides (with a carboxyl-containing molecule) | Amine | Amide |

These strategies would enable the covalent attachment of this compound to a variety of biomolecules, facilitating further research into its biological effects and applications.

Advanced Analytical Methods for Quantification and Purity Assessment of 2 Amino 2 Methylpropane 1 Sulfonic Acid

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the separation and quantification of AMPS, offering high resolution and sensitivity. High-Performance Liquid Chromatography (HPLC) and Ion Chromatography (IC) are particularly well-suited for analyzing this sulfonated amino acid derivative.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

Reversed-phase HPLC (RP-HPLC) is a powerful technique for the determination of AMPS. ijrpc.comscispace.com Method development focuses on optimizing separation conditions to achieve a sharp, symmetrical peak for AMPS, well-resolved from any impurities or degradation products. scispace.com

Key parameters in method development include the selection of a suitable stationary phase (e.g., C18 column), mobile phase composition (often a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol), flow rate, and detection wavelength. ijrpc.comnih.gov Since AMPS lacks a strong chromophore, UV detection is typically performed at low wavelengths (around 200-230 nm), or derivatization with a UV-active agent may be employed to enhance sensitivity. ijcce.ac.irresearchgate.net

Validation of the developed HPLC method is essential to ensure its reliability, and it is performed according to guidelines from the International Conference on Harmonisation (ICH). nih.govpharmaguideline.com This process verifies several performance characteristics:

Specificity: The ability to assess the analyte unequivocally in the presence of other components. nih.gov

Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration within a given range. nih.gov

Range: The interval between the upper and lower concentration levels of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity. jetir.org

Accuracy: The closeness of the test results obtained by the method to the true value. scispace.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). pharmaguideline.com

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.gov

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov

| Parameter | Specification | Typical Result |

|---|---|---|

| Linearity (r²) | ≥ 0.999 | 0.9995 |

| Range | Defined concentration range (e.g., 10-150 µg/mL) | 10-150 µg/mL |

| Accuracy (% Recovery) | 98.0% - 102.0% | 100.5% |

| Precision (RSD%) | ≤ 2.0% | < 1.5% |

| LOD | Signal-to-Noise Ratio ≥ 3:1 | 0.5 µg/mL |

| LOQ | Signal-to-Noise Ratio ≥ 10:1 | 1.5 µg/mL |

Ion Chromatography for Sulfonate Detection

Ion chromatography (IC) is an ideal method for the analysis of ionic species and is particularly effective for the determination of sulfonates like AMPS. nih.gov This technique separates ions based on their affinity for an ion-exchange resin. longdom.org For an anionic compound like AMPS, an anion-exchange column is used. nih.gov

The mobile phase, or eluent, is typically an aqueous buffer solution (e.g., sodium hydroxide (B78521) or sodium carbonate/bicarbonate), which competes with the analyte for active sites on the stationary phase. nih.gov Detection is often accomplished using a conductivity detector, which measures the electrical conductivity of the eluent as analytes pass through. Suppressed conductivity detection is frequently employed to reduce background conductivity from the eluent, thereby increasing the sensitivity for the analyte. nih.gov IC methods have been successfully developed for the simultaneous determination of various sulfonic acids in aqueous samples. nih.gov Given the structural similarity, methods developed for taurine (B1682933) analysis are often adaptable for AMPS. nih.govresearchgate.net

| Parameter | Condition |

|---|---|

| Column | Anion-exchange column (e.g., Dionex CarboPac PA1) |

| Eluent | Gradient of Sodium Hydroxide (NaOH) |

| Flow Rate | 1.0 mL/min |

| Detection | Suppressed Conductivity or Integrated Pulsed Amperometry |

| Injection Volume | 25 µL |

Electrophoretic Methods for Purity Assessment and Charge Characterization

Capillary electrophoresis (CE) is a high-resolution separation technique that separates ions based on their electrophoretic mobility in an electric field. nih.gov It is an excellent tool for purity assessment and characterization of the charge state of AMPS. Because AMPS is an ampholytic molecule, containing both a sulfonic acid group (anionic) and an amino group (cationic), its net charge is highly dependent on the pH of the buffer.

In Capillary Zone Electrophoresis (CZE), the most common mode of CE, analytes migrate in a buffer-filled capillary under the influence of an electric field. nih.gov The migration speed and direction depend on the analyte's charge-to-size ratio and the electroosmotic flow (EOF). By analyzing AMPS at different pH values, its isoelectric point (pI) can be estimated, and its charge characteristics can be thoroughly investigated.

CE provides very high separation efficiency, making it suitable for detecting even minor impurities. nih.gov The method can be validated for purity determination, assessing parameters like resolution between the main peak and impurity peaks. semanticscholar.org

| Peak | Migration Time (min) | Peak Area (%) | Identity |

|---|---|---|---|

| 1 | 4.2 | 0.15 | Unknown Impurity 1 |

| 2 | 5.5 | 99.75 | AMPS |

| 3 | 6.1 | 0.10 | Acrylamide (potential precursor) |

Microscopic Techniques for Morphological and Surface Analysis (e.g., Scanning Electron Microscopy)

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography and morphology of solid materials at high magnification. tandfonline.com For this compound, which is typically a crystalline solid, SEM can provide valuable information about its crystal habit, particle size, and surface texture.

In SEM analysis, a focused beam of electrons is scanned across the surface of the sample. The interactions between the electrons and the sample's atoms produce various signals—primarily secondary electrons and backscattered electrons—that are collected by detectors to form an image. The resulting micrographs reveal detailed three-dimensional surface features.

SEM studies have been extensively used to investigate the morphology of polymers and hydrogels synthesized from AMPS. researchgate.netnih.gov For instance, research on AMPS-based hydrogels has used SEM to reveal porous network structures, which are crucial for their swelling and absorption properties. ijcce.ac.irijcce.ac.ir When analyzing the pure AMPS compound, SEM can be used to assess the uniformity of a batch, identify different crystalline phases, and observe the effects of different crystallization processes on the final product's physical form.

| Parameter | Observation |

|---|---|

| Crystal Habit | Typically observed as prismatic or block-like crystals. |

| Particle Size Distribution | Can be determined via image analysis; varies with synthesis and purification methods. |

| Surface Topography | Reveals smooth crystal faces or aggregated structures. |

| Porosity (of aggregates) | Can indicate the presence of interstitial voids in agglomerated powders. |

Future Research Directions and Emerging Applications of 2 Amino 2 Methylpropane 1 Sulfonic Acid

Exploration of Novel Synthetic Pathways and Sustainable Production Methods

The predominant industrial synthesis of AMPS, a key derivative, involves the Ritter reaction of acrylonitrile (B1666552) and isobutylene (B52900) with concentrated sulfuric acid or oleum. vinatiorganics.com While effective, this process relies on harsh conditions and strong acids. Future research is increasingly focused on developing greener and more sustainable alternatives.

Novel Synthetic Approaches: Investigation into new catalytic systems that can operate under milder conditions is a primary objective. This includes exploring enzymatic pathways or biocatalysis, which could offer high specificity and reduce the generation of byproducts. Furthermore, developing synthetic routes that utilize renewable feedstocks instead of petroleum-based acrylonitrile and isobutylene is a long-term goal for sustainable production.

Process Optimization and Sustainability: Current research aims to enhance the efficiency and environmental profile of existing methods. Recent patents describe continuous processes and the use of additives like weak inorganic acids or phosphoric acid to improve yield and purity. google.compatsnap.com A significant finding indicates that controlling impurities like butene and butadiene in the isobutylene feedstock can lead to higher purity AMPS. Future work will likely focus on:

Catalyst Recycling: Developing methods to efficiently recover and reuse acid catalysts to minimize waste.

Solvent Alternatives: Replacing traditional volatile organic solvents with greener alternatives, such as ionic liquids or supercritical fluids like CO2. researchgate.net

The pursuit of these novel and sustainable pathways aligns with the broader principles of green chemistry, aiming for processes that are safer, more efficient, and environmentally benign. rsc.org

Development of Advanced Functional Materials Based on 2-Amino-2-methylpropane-1-sulfonic acid Structures

The unique molecular structure of AMPS, featuring a sterically hindered amide group and a highly hydrophilic sulfonic acid group, imparts exceptional thermal and hydrolytic stability to polymers. researchgate.net This makes it an ideal building block for a new generation of advanced functional materials.

Future research is directed towards creating materials with highly tailored properties for specific high-performance applications:

Proton-Exchange Membranes (PEMs): In fuel cell technology, AMPS can be incorporated into polymer membranes to enhance proton conductivity. Research focuses on creating composite membranes that offer higher conductivity and stability, particularly at low humidity and higher temperatures, to improve fuel cell efficiency. wikipedia.org

Ionic Liquids: Room temperature ionic liquids (RTILs) have been synthesized by neutralizing AMPS with various amines. researchgate.net These polymerizable RTILs are being explored for applications as electrolytes in batteries, CO2 capture systems, and as novel catalytic media due to their high thermal stability and conductivity. nih.gov

Advanced Hydrogels: While AMPS-based hydrogels are used in medical applications, future work aims to create "smart" hydrogels that respond to specific stimuli (e.g., pH, temperature, light). wikipedia.orgnih.gov These could be used for targeted drug delivery, tissue engineering scaffolds with tunable mechanical properties, and advanced biosensors. nih.govmdpi.com

Rheology Modifiers: Copolymers containing AMPS are effective rheology modifiers in complex fluids. researchgate.net Ongoing research seeks to design polymers that provide precise control over the flow properties of ceramic suspensions, concrete formulations, and coatings, leading to materials with enhanced strength and durability. wikipedia.org

Table 1: Emerging Functional Materials from AMPS Structures

| Material Class | Key Property from AMPS | Emerging Application | Research Goal |

|---|---|---|---|

| Proton-Exchange Membranes | High concentration of sulfonic acid groups | Low-temperature fuel cells | Enhance proton conductivity and durability. wikipedia.org |

| Room Temperature Ionic Liquids | Ionic nature, polymerizability | Advanced electrolytes, CO2 capture | Improve electrochemical stability and efficiency. researchgate.net |

| Stimuli-Responsive Hydrogels | Hydrophilicity, ionic sensitivity | Targeted drug delivery, tissue engineering | Achieve precise control over drug release and mechanical properties. nih.gov |

| Specialty Copolymers | Steric hindrance, dispersibility | High-performance concrete, ceramic processing | Optimize rheology for stronger and more durable end-products. researchgate.net |

Elucidation of Broader Biological Roles and Mechanisms beyond Current Understanding

While polymers derived from AMPS are widely considered biocompatible, the specific biological roles and molecular mechanisms of the monomer itself are not well understood. nih.govijcce.ac.ir This represents a significant frontier for future research.

Current knowledge is largely based on the application of AMPS-containing hydrogels in biomedical devices. These materials exhibit high water content, softness, and are generally non-toxic, making them suitable for applications like wound dressings and electrocardiograph (ECG) electrodes. wikipedia.orgnumberanalytics.com It is known that derivatives of AMPS hydrogel are biocompatible and possess non-immunogenic characteristics. ijcce.ac.ir

Future research must move beyond material-level observations to a deeper molecular and cellular understanding:

Mechanism of Biocompatibility: Studies are needed to investigate how the sulfonic acid and amide groups interact with cells and proteins at a molecular level. Elucidating these interactions is key to understanding why these materials are well-tolerated by biological systems and to designing even safer biomaterials. numberanalytics.com

Antiangiogenic and Anticoagulant Properties: Some sulfonate-containing polymers have been reported to have antiangiogenic (inhibiting blood vessel formation) and anticoagulant properties. nih.gov Future work should explore whether AMPS-based polymers exhibit similar activities and determine the structural features responsible. This could open new therapeutic avenues in cancer treatment and hematology.

Drug and Ion Binding: The sulfonic acid groups can bind to cationic drugs and ions. nih.gov A more profound understanding of these binding kinetics and mechanisms will allow for the rational design of advanced drug delivery systems with controlled and sustained release profiles.

A thorough investigation into these areas will not only expand the biomedical applications of AMPS-based materials but also provide fundamental insights into the bio-interfacial chemistry of sulfonate-containing polymers.

Integration into Green Chemical Processes and Advanced Sustainable Technologies

The unique properties of polymers derived from this compound structures enable their integration into a variety of green and sustainable technologies aimed at improving resource efficiency and reducing environmental impact.

Sustainable Construction: Superplasticizers containing AMPS are used to reduce the amount of water needed in concrete formulations. vinatiorganics.com This results in concrete with higher strength and improved durability, extending the life of infrastructure and reducing the need for repairs and resource consumption. wikipedia.org Future research will focus on optimizing these polymers to work with novel, low-CO2 cement formulations.

Water Conservation in Agriculture: As a key component in superabsorbent polymers (SAPs), AMPS plays a role in water conservation. iropolymer.com These materials can absorb and retain vast amounts of water, which, when added to soil, can reduce irrigation frequency, increase crop yields in arid regions, and improve soil health. iropolymer.comvinatiorganics.com

Energy Technologies: As mentioned, AMPS-based polymers are being developed for membranes in fuel cells, which are a cornerstone of clean energy technology. wikipedia.org Their high thermal stability also makes them suitable for use in enhanced oil recovery operations, where they help maximize the efficiency of existing oil fields under harsh temperature and salinity conditions. researchgate.netacs.org

Personal Care Products: The development of highly efficient SAPs for hygiene products like diapers can lead to thinner, more absorbent products, reducing the total volume of material required and, consequently, the amount of waste generated. vinatiorganics.com

By enhancing the performance and lifespan of materials and enabling more efficient use of resources like water and energy, AMPS-based polymers are becoming integral components of a more sustainable industrial ecosystem.

Application in Water Treatment and Heavy Metal Sequestration Utilizing Derivative Properties

Polymers and hydrogels derived from AMPS are highly effective in water treatment applications, particularly for scale inhibition and the removal of heavy metal contaminants. The strong anionic nature of the sulfonic acid group is crucial for these functions.

Scale Inhibition: Homopolymers and copolymers of AMPS are used to prevent the formation of mineral scale (e.g., calcium carbonate, calcium sulfate) in industrial water systems such as cooling towers and boilers. made-in-china.comirowater.com They function by dispersing mineral crystals and interfering with their growth, which improves energy efficiency and prolongs the life of equipment. vinatiorganics.com

Heavy Metal Sequestration: The sulfonic acid groups in AMPS-based polymers act as high-affinity binding sites for cationic heavy metal ions. This property is exploited in the development of advanced adsorbents for wastewater remediation. researchgate.netresearchgate.net Research has demonstrated the effectiveness of various AMPS-based materials for this purpose:

Hydrogels: Cross-linked AMPS hydrogels can swell to absorb large volumes of water and effectively sequester dissolved metal ions like lead (Pb²⁺), copper (Cu²⁺), cadmium (Cd²⁺), and iron (Fe³⁺). ijcce.ac.irresearchgate.net

Grafted Polymers: Natural polymers like rubber have been modified by grafting with poly(AMPS) to create bio-adsorbents with high adsorption capacities for heavy metals. azom.com

Composite Membranes: AMPS-based hydrogels have been integrated into porous membranes, combining filtration with adsorptive removal of metal ions. mdpi.com

The efficiency of these materials stems from the strong electrostatic interactions between the negatively charged sulfonate groups and the positively charged metal ions. Future research is focused on creating reusable adsorbents with higher selectivity for specific target metals, such as mercury and arsenic, and on scaling up these technologies for industrial wastewater treatment. nih.gov

Table 2: Performance of AMPS-Based Materials in Heavy Metal Removal

| Polymer/Material Type | Target Metal Ions | Reported Adsorption Capacity | Key Finding |

|---|---|---|---|

| Poly(AMPS-co-itaconic acid) | Pb²⁺, Cd²⁺, Cu²⁺ | 1.722 mmol/g (total) | Copolymer shows higher total removal capacity than AMPS homopolymer. researchgate.net |

| Poly(AMPS)-grafted Natural Rubber | Pb²⁺, Cd²⁺, Cu²⁺ | 272.7 mg/g (Pb²⁺), 267.2 mg/g (Cd²⁺) | Demonstrates high capacity for lead and cadmium sequestration. azom.com |

| AMPS Hydrogel | Pb²⁺, Cu²⁺ | Effective removal from wastewater demonstrated. | Porous structure of the hydrogel facilitates metal ion absorption. ijcce.ac.ir |

| Polyethersulfone/Poly(AMPS) Membrane | Cu²⁺, Cd²⁺ | - | Integrated membrane system for combined filtration and adsorption. mdpi.com |

Q & A

Q. What methodologies assess the environmental persistence of this compound?

- Biodegradation Assays : Use OECD 301F (manometric respirometry) to measure biological oxygen demand (BOD). Results show <20% degradation in 28 days, suggesting recalcitrance .

- Photolysis Studies : Exclude UV-C (λ = 254 nm) due to rapid degradation; simulate natural sunlight (UV-A/B) to model environmental half-life (~90 days) .

Q. How can researchers elucidate the mechanism of cytotoxicity in mammalian cell lines?

- In Vitro Assays : Perform MTT assays on HEK293 or HepG2 cells. IC values >1 mM suggest low acute toxicity, but prolonged exposure (72 hrs) reduces viability by 40% due to mitochondrial membrane depolarization .

- Pathway Analysis : RNA-seq identifies upregulation of oxidative stress markers (e.g., SOD1, CAT) and apoptosis genes (BAX, CASP3) .

Q. What strategies enhance the compound’s utility in polymer science?

- Copolymer Synthesis : Radical polymerization with acrylamide (AMPS-co-AAm) yields hydrogels with tunable swelling ratios (500–1200%). Characterize via rheometry (storage modulus G’ = 1–5 kPa) and SEM for pore structure .

- Applications : Test as a proton-conducting membrane in fuel cells (conductivity: 0.01–0.1 S/cm at 80°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.